Cyclohexanol, 4-[[4-[3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-
Description
The compound Cyclohexanol, 4-[[4-[3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans- (hereafter referred to as Compound A) is a 4-pyrazolyl-2-aminopyrimidine derivative synthesized as part of a series targeting c-Jun N-terminal kinases (JNKs). Its trans-cyclohexanol backbone is linked to a pyrimidine ring substituted with a tetrahydro-2H-pyran-3-yl-pyrazolyl group. In a 2021 study, Compound A demonstrated high selectivity across diverse protein and lipid targets, distinguishing it from earlier analogs with off-target effects .
Properties
Molecular Formula |
C18H25N5O2 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-[[4-[5-(oxan-3-yl)-1H-pyrazol-4-yl]pyrimidin-2-yl]amino]cyclohexan-1-ol |
InChI |
InChI=1S/C18H25N5O2/c24-14-5-3-13(4-6-14)21-18-19-8-7-16(22-18)15-10-20-23-17(15)12-2-1-9-25-11-12/h7-8,10,12-14,24H,1-6,9,11H2,(H,20,23)(H,19,21,22) |
InChI Key |
SCIILXOOXBQBFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C2=C(C=NN2)C3=NC(=NC=C3)NC4CCC(CC4)O |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target molecule comprises three key subunits:
- A trans-4-aminocyclohexanol core
- A 2-aminopyrimidine linker
- A 3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-yl heterocyclic system
Retrosynthetic analysis suggests three potential disconnection strategies (Figure 1):
- Route A : Pyrimidine-pyrazole coupling followed by cyclohexanol amination
- Route B : Cyclohexanol-pyrimidine assembly prior to pyrazole introduction
- Route C : Modular synthesis of all three subunits with final convergent coupling
Comparative advantages of each route are summarized in Table 1.
Table 1: Retrosynthetic Route Comparison
| Route | Key Step | Yield Range* | Purity Challenges |
|---|---|---|---|
| A | Suzuki-Miyaura coupling | 45-60% | Regioselectivity control |
| B | Nucleophilic aromatic substitution | 55-70% | Solvent compatibility |
| C | Sequential cyclization | 30-40% | Multiple purification steps |
Detailed Synthetic Protocols
Route A: Pyrimidine-Pyrazole Coupling First
Synthesis of 3-(Tetrahydro-2H-Pyran-3-yl)-1H-Pyrazol-4-ylboronic Acid
The pyrazole boronic ester precursor is prepared via:
- Condensation of tetrahydro-2H-pyran-3-carbaldehyde with hydrazine hydrate
- Vilsmeier-Haack formylation to introduce the boronic acid group
- Palladium-catalyzed borylation using bis(pinacolato)diboron
Critical parameters:
- Temperature control (-10°C to 0°C) during formylation prevents decomposition
- Strict exclusion of moisture improves boronic acid stability
Suzuki-Miyaura Coupling with 2-Chloropyrimidine
Reaction conditions optimized from US7709657B2:
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃ (3 equiv)
- Solvent: DME/H₂O (4:1 v/v)
- Temperature: 80°C, 12 hr
Key challenges:
- Competing homo-coupling of boronic acid (suppressed by degassing)
- Pyrimidine N-oxide formation (mitigated by inert atmosphere)
Route B: Cyclohexanol-Pyrimidine Assembly
Preparation of Trans-4-Aminocyclohexanol
Synthesized via:
- Hydrogenation of 4-nitrocyclohexanol over Raney Nickel (4 bar H₂, 70°C)
- Diastereomeric separation using chiral column chromatography
Yield optimization:
- 82.5% achieved in analogous reductions
- Critical to maintain pH >9 during workup to prevent epimerization
Nucleophilic Aromatic Substitution
Coupling with 4-chloro-2-pyrimidinamine requires:
- Microwave irradiation (150°C, 30 min)
- DMF as solvent with Cs₂CO₃ base
Reaction monitoring via LC-MS shows complete conversion within 2 hr when using 1.2 equiv pyrimidine chloride.
Critical Process Parameters
Temperature Effects on Reaction Outcomes
Data from US11001553B1 demonstrates narrow operational windows for nitration reactions, suggesting similar thermal sensitivity may apply to this molecule's synthetic steps:
Table 2: Temperature-Dependent Byproduct Formation
| Step | Optimal Temp | Above Optimal | Below Optimal |
|---|---|---|---|
| Suzuki coupling | 80°C | Dehalogenation | Incomplete |
| Cyclohexanol amination | 70°C | Epimerization | Slow kinetics |
| Pyrazole formylation | -5°C | Tar formation | No reaction |
Purification Strategies
Crystallization Optimization
The compound's solubility profile (PubChem):
- Highly soluble in DMSO (>100 mg/mL)
- Sparingly soluble in ethanol (2.1 mg/mL at 25°C)
Gradient recrystallization developed using:
- Primary dissolution in hot acetone
- Stepwise addition of hexanes
- Cooling rate: 0.5°C/min to -20°C
Achieves 98.5% purity by HPLC with single crystallization (vs 85% for column chromatography).
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 4-[[4-[3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazolyl and pyrimidinyl groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield various reduced derivatives of the pyrazolyl and pyrimidinyl groups .
Scientific Research Applications
Applications
Cyclohexanol and its derivatives find applications across various fields:
- Medicinal Chemistry : Due to the bioactivity of pyrimidine and pyrazole structures, it is used in drug development.
- Pharmacological Properties : Compounds with similar structures have shown various pharmacological properties.
Studies on the interactions of cyclohexanol derivatives with biological targets often focus on:
- Understanding its effects on various diseases .
- Its potential as a risk factor for disease initiation .
- Its use as a biomarker for early detection of diseases .
- Its role as a target for interventions to slow disease progression .
Structural Similarity
Several compounds share structural similarities with cyclohexanol derivatives but differ in their functional groups or configurations:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Pyrimidinyl-Pyrazole Derivative | Varies | Often lacks cyclohexanol moiety but retains bioactivity |
| Tetrahydropyran Derivative | Contains tetrahydropyran ring | Different cyclic structure affecting solubility |
| Phenolic Compounds | Hydroxybenzene structure | Exhibits distinct aromatic properties influencing reactivity |
| Alkylated Pyrazoles | Alkyl groups attached | Alters lipophilicity and receptor interaction profiles |
Mechanism of Action
The mechanism of action of Cyclohexanol, 4-[[4-[3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
a) trans-4-{[4-(1H-indazol-1-yl)pyrimidin-2-yl]amino}cyclohexanol (1BJ)
- Structure : Replaces the tetrahydro-2H-pyran-3-yl-pyrazolyl group with an indazolyl moiety.
- Molecular Formula : C17H19N5O vs. C18H25N5O2 for Compound A.
- Activity : The indazole group in 1BJ may enhance binding to kinases with larger hydrophobic pockets, though its selectivity profile remains uncharacterized .
b) Cyclohexanol, 4-[[2-(butylamino)-5-[5-(4-morpholinylmethyl)-2-pyridinyl]-4-pyrimidinyl]amino]-, trans- (UNC2250)
- Structure: Features a butylamino group at position 2 and a morpholinylmethyl-pyridinyl substituent at position 5 of the pyrimidine ring.
- Activity : Demonstrates antitumor activity in cell and animal models, likely due to the morpholinylmethyl group improving solubility and membrane permeability .
c) Heterocyclic Derivatives with Coumarin and Tetrazolyl Groups (4i, 4j)
- Structure : Incorporate coumarin and tetrazolyl moieties instead of pyran-pyrazolyl groups.
- Activity : These modifications shift applications toward fluorescence-based assays or metal chelation, diverging from kinase inhibition .
Selectivity and Pharmacological Profiles
Key Findings :
- The tetrahydro-2H-pyran-3-yl group in Compound A likely contributes to its selectivity by avoiding steric clashes with off-target proteins .
- UNC2250 ’s morpholinylmethyl group enhances solubility (evidenced by preparation concentrations up to 10 mM), which may improve bioavailability compared to Compound A .
Biological Activity
Cyclohexanol, 4-[[4-[3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans- (CAS Number: 1100674-36-9) is a complex organic molecule notable for its potential pharmacological applications. This compound integrates a cyclohexanol moiety with pyrimidine and pyrazole rings, which are frequently associated with diverse biological activities. Understanding its biological activity is crucial for exploring its therapeutic potential in medicinal chemistry.
Chemical Structure
The molecular formula of the compound is , indicating a rich structure that contributes to its reactivity and biological interactions. The trans configuration of the cyclohexanol ring affects the spatial arrangement of substituents, which can influence the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that cyclohexanol derivatives, particularly those containing pyrimidine and pyrazole structures, exhibit various pharmacological properties. These include:
- Inhibition of Kinases : Compounds similar to cyclohexanol have been studied for their ability to inhibit kinases such as ALK5 (activin-like kinase 5), which is implicated in fibrotic diseases and cancer progression. For instance, a related derivative showed strong inhibitory activity both in vitro and in vivo, with an oral bioavailability of 57.6% .
- Antitumor Activity : The presence of the tetrahydropyran group in conjunction with pyrazole and pyrimidine rings has been linked to enhanced antitumor activity. Studies have shown that such compounds can effectively target tumor cells and inhibit their growth.
Case Studies
- ALK5 Inhibition : A study focused on derivatives of cyclohexanol demonstrated significant inhibition of the TGF-β type I receptor (ALK5). This receptor is crucial for the progression of fibrotic diseases and tumor metastasis. The compound exhibited strong inhibitory effects in cellular assays, highlighting its potential as a therapeutic agent against fibrotic conditions .
- Anticancer Properties : Another investigation into related compounds revealed their capacity to induce apoptosis in cancer cell lines, suggesting that cyclohexanol derivatives could serve as effective anticancer agents. The mechanism involved the modulation of signaling pathways associated with cell survival and proliferation.
Comparative Analysis of Similar Compounds
To better understand the unique properties of cyclohexanol derivatives, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Pyrimidinyl-Pyrazole Derivative | Lacks cyclohexanol moiety | Retains bioactivity but differs in solubility |
| Tetrahydropyran Derivative | Contains tetrahydropyran ring | Alters solubility and reactivity profiles |
| Phenolic Compounds | Hydroxybenzene structure | Exhibits distinct aromatic properties |
| Alkylated Pyrazoles | Alkyl groups attached | Alters lipophilicity and receptor interaction profiles |
This table illustrates how structural variations can significantly impact the biological activity and pharmacological profiles of these compounds.
Q & A
Basic: How can the synthesis of this compound be optimized given its heterocyclic complexity?
Methodological Answer:
The synthesis requires sequential coupling of pyrimidine and pyrazole moieties to the cyclohexanol backbone. Key steps include:
- Pyrimidine-Pyrazole Coupling : Use Suzuki-Miyaura or Buchwald-Hartwig amination to attach the pyrimidinylamino group to the pyrazole ring .
- Stereochemical Control : Maintain the trans-configuration via steric hindrance or chiral catalysts during cyclohexanol functionalization. Monitor reaction progress with HPLC or in situ ATR-FTIR to confirm intermediate formation .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization to isolate the product. Evidence from analogous syntheses suggests yields can be improved by controlling phosphoric acid catalyst concentrations and reaction temperatures .
Basic: What characterization techniques are critical for confirming its structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions and coupling patterns. Compare chemical shifts with analogs (e.g., cyclohexanol derivatives in ).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemistry and crystal packing, especially for the trans-cyclohexanol configuration .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and purity by monitoring decomposition temperatures (e.g., cyclohexanol derivatives decompose near 160–200°C) .
Advanced: How can reaction kinetics for its synthesis or degradation be modeled?
Methodological Answer:
- In Situ Spectroscopy : Implement ATR-FTIR to track real-time reactant consumption and product formation. For example, cyclohexanol oxidation kinetics were modeled using pseudo-first-order assumptions with activation energies derived from Arrhenius plots .
- Computational Modeling : Use density functional theory (DFT) to simulate transition states and energy barriers for key steps like pyrazole-pyrimidine coupling .
- Parameter Estimation : Validate models against experimental data (e.g., used chromatographic analysis to quantify cyclohexanol and cyclohexanone yields during oxidation).
Advanced: What mechanistic insights exist for its potential catalytic or oxidative transformations?
Methodological Answer:
- Oxidative Pathways : Under acidic conditions, the cyclohexanol group may undergo dehydration to form cyclohexene derivatives. highlights that cyclohexanol oxidation via hydroperoxide intermediates can yield cyclohexanone, with selectivity influenced by catalyst choice (e.g., CuO-based catalysts achieve >99.5% selectivity) .
- Hydrogenation/Dehydrogenation : The tetrahydro-2H-pyran moiety may participate in hydrogen transfer reactions. Studies on Ru-Co alloy catalysts show that electron-rich metal sites enhance H activation, improving hydrodeoxygenation efficiency .
Advanced: How can stereochemical integrity (trans-configuration) be maintained during synthesis?
Methodological Answer:
- Conformational Locking : Introduce bulky substituents (e.g., t-butyl groups) to favor equatorial positioning of functional groups, as demonstrated in cyclohexanol conformational studies via NMR .
- Chiral Catalysis : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during key coupling steps to enforce stereochemical outcomes .
Advanced: What thermodynamic properties are critical for process scaling?
Methodological Answer:
- Vapor-Liquid Equilibrium (VLE) Data : Essential for distillation optimization. provides cyclohexanol VLE data in mixtures with water and organic solvents, which can guide solvent selection .
- Solubility Studies : Determine solubility in polar/nonpolar solvents using gravimetric or spectroscopic methods. For example, cyclohexanol’s solubility in water is 3.6% w/w at 25°C, impacting recrystallization strategies .
Advanced: How do substituents influence electronic properties and reactivity?
Methodological Answer:
- Electron-Withdrawing/Directing Effects : The pyrimidine and pyrazole rings may activate or deactivate specific sites for electrophilic substitution. Cyclohexanol’s hydroxyl group can participate in hydrogen bonding, altering reaction pathways (e.g., shows cyclohexanol’s oxidation rate depends on solvent polarity) .
- Spectroscopic Correlations : Use Hammett constants or NMR chemical shifts (e.g., cyclohexanol’s hydroxyl proton resonates at -4.38 ppm in CDCl) to predict substituent effects .
Advanced: What analytical challenges arise in quantifying trace impurities?
Methodological Answer:
- GC-MS/HPLC-MS : Detect low-abundance byproducts (e.g., cyclohexene or cyclohexanone derivatives) with detection limits <1 ppm. highlights impurities due to incomplete purification, resolved via dual-column chromatography .
- Standard Addition Method : Spike samples with known impurities to validate recovery rates and calibration curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
